molecular formula C21H19N3O3 B15282146 Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B15282146
M. Wt: 361.4 g/mol
InChI Key: PFMFGFOTLBPTMN-UHFFFAOYSA-N
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Description

Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a furan ring, an imidazo[1,2-a]pyridine core, and a benzoate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the furan and imidazo[1,2-a]pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate: shares similarities with other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a methyl group and a furan ring, contributing to its pharmacological profile.

Antidiabetic Properties

One of the most notable biological activities of this compound is its potential as an α-glucosidase inhibitor . Inhibitors of α-glucosidase are essential in managing type 2 diabetes by slowing carbohydrate absorption in the intestines. Recent studies have shown that derivatives with similar imidazo[1,2-a]pyridine structures exhibit IC50 values ranging from 50 µM to 268 µM against α-glucosidase enzymes, indicating moderate potency in glucose regulation .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. For instance, derivatives have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with related structures have demonstrated effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in combating infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As an α-glucosidase inhibitor, it likely binds to the enzyme's active site, preventing carbohydrate breakdown and absorption.
  • Cytokine Modulation : The ability to inhibit cytokine release suggests interference with signaling pathways involved in immune response and inflammation.
  • Molecular Interactions : Molecular docking studies have indicated specific binding interactions that are crucial for its inhibitory effects on target enzymes .

Study on α-Glucosidase Inhibition

A study conducted on various imidazo[1,2-a]pyridine derivatives found that certain modifications significantly enhanced α-glucosidase inhibitory activity. The compound was tested alongside others in vitro, revealing promising results that warrant further investigation into structure-activity relationships (SAR) .

Anti-inflammatory Research

In another study focusing on small-molecule inhibitors targeting IL-15 pathways, compounds structurally related to this compound were shown to effectively reduce IL-15 dependent PBMC proliferation. This highlights the potential for developing novel anti-inflammatory therapies based on this scaffold .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • SAR Analysis : To optimize chemical modifications for enhanced potency and selectivity.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[[5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C21H19N3O3/c1-13-7-6-10-18-23-19(17-12-11-14(2)27-17)20(24(13)18)22-16-9-5-4-8-15(16)21(25)26-3/h4-12,22H,1-3H3

InChI Key

PFMFGFOTLBPTMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=C(O4)C

Origin of Product

United States

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